

# Application Notes and Protocols for Clinical Study D7680C00001

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ASN03576800 |           |
| Cat. No.:            | B1663382    | Get Quote |

Study Title: An Observational, Prospective, Multicenter Study of Non-Small Cell Lung Cancer Patients in the US Receiving Standard-of-Care and Initiating an Approved Therapy with Risk of Pneumonitis/ILD.[1][2][3]

Study Identifier: D7680C00001, NCT06192004.[3]

Sponsor: AstraZeneca.[1]

Status: Recruiting.[2]

Note to the Reader: This document provides a detailed overview of the ongoing clinical study D7680C00001. As of the current date, the study is in progress, with a primary completion date anticipated in April 2025, and therefore no findings have been published.[1][3] The following application notes and protocols are based on the publicly available study design and objectives. The intention is to inform researchers, scientists, and drug development professionals about the study's framework and potential future applications of its findings in clinical practice.

## **Introduction and Objectives**

Clinical study D7680C00001, also known as the LOOP study, is a prospective, observational study focused on patients with non-small cell lung cancer (NSCLC).[3] The primary goal is to collect data that will aid in the development of an algorithm to identify patients at risk of



developing pneumonitis or interstitial lung disease (ILD) while undergoing standard-of-care treatments.[2]

#### **Primary Objective:**

 To gather evidence in the context of lung cancer to complement the development of an algorithm for identifying patients at risk of pneumonitis/ILD.[2]

#### Secondary Objectives:

- To evaluate the performance of the algorithm in identifying pneumonitis/ILD and other respiratory events.[2]
- To characterize the onset and evolution of pneumonitis/ILD in NSCLC patients receiving standard-of-care.[2]
- To analyze the relationship between the development of pneumonitis/ILD and patientreported outcomes, data from pulse oximeters, and other physiological markers.[2]
- To measure patient adherence to electronic clinical outcome assessment (eCOA) completion over time.[2]

## **Patient Population and Enrollment Criteria**

The study aims to enroll 83 participants with unresectable Stage III or Stage IV NSCLC.[3] The key inclusion and exclusion criteria are summarized in the table below.



| Inclusion Criteria                                                                                                                                                | Exclusion Criteria                                                                                                                                            |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Age 18 years or older.[2]                                                                                                                                         | Concurrent participation in another research study or clinical trial.[2][3]                                                                                   |
| Histologically or cytologically documented unresectable Stage III or Stage IV NSCLC.[2][3]                                                                        | Inability to receive standard-of-care for NSCLC for up to 6 months.[2][3]                                                                                     |
| Initiating treatment with an FDA-approved immune checkpoint inhibitor (alone or in combination), antibody-drug conjugate, or small molecule EGFR inhibitor.[2][3] | Investigator's judgment that the patient is unsuitable for the study or unlikely to comply.[2]                                                                |
| Minimum life expectancy of 12 weeks.[2]                                                                                                                           | Confirmed or suspected diagnosis of pneumonitis/ILD at the time of signing the informed consent form (resolved historical events are not exclusionary).[2][3] |
| Able and willing to provide written informed consent.[2]                                                                                                          | More than 2 weeks have passed since the first dose of the qualifying FDA-approved treatment. [2][3]                                                           |
| Able and willing to use a digital health tool for the duration of the study.[2][3]                                                                                |                                                                                                                                                               |

## **Study Design and Data Collection Protocol**

This is an observational, prospective, multicenter study conducted in the United States.[3][4] Data will be collected from both the study sites and directly from patients.

#### Data Collection Methods:

- Electronic Case Report Forms (eCRFs): Study sites will prospectively collect data.[3]
- Digital Health Tool: Patients will use a digital health tool for remote data collection.[3] This will include patient-reported symptoms (e.g., cough severity) and signs collected via a pulse oximeter (e.g., respiration rate after exertion).[2]

The following diagram illustrates the overall workflow of the study from patient enrollment to data analysis.





Click to download full resolution via product page

Figure 1: D7680C00001 Study Workflow.



## **Potential Clinical Applications of Future Findings**

Upon completion and publication of the study's findings, the anticipated applications in clinical practice for researchers, scientists, and drug development professionals include:

- Personalized Risk Stratification: The developed algorithm could be used to identify NSCLC patients at a higher risk of developing pneumonitis/ILD before or during treatment.
- Early Detection and Intervention: By understanding the early signs and symptoms that are predictive of pneumonitis/ILD, clinicians may be able to intervene earlier, potentially reducing the severity of this adverse event.
- Informing Drug Development: For drug development professionals, the findings could
  provide valuable insights into the real-world incidence and risk factors for pneumonitis/ILD
  associated with different classes of therapies. This could inform the design of future clinical
  trials and the development of safer treatment regimens.
- Biomarker Discovery: The comprehensive data collection may lead to the identification of novel digital or clinical biomarkers for pneumonitis/ILD.

The logical relationship between the study's objectives and the expected outcomes is depicted in the following diagram.





Click to download full resolution via product page

Figure 2: From Study Objectives to Clinical Application.

## **Data Sharing**

Qualified researchers may be able to request access to anonymized individual patient-level data from this study through the Vivli.org portal, in accordance with AstraZeneca's data disclosure commitment.[4]

Disclaimer: This document is for informational purposes only and is based on publicly available information regarding the D7680C00001 clinical study. The study is ongoing, and the information presented here is subject to change. For the most current and detailed information, please refer to the official clinical trial registries.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. astrazeneca.trialsummaries.com [astrazeneca.trialsummaries.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Study of Non-Small Cell Lung Cancer Patients in the US Receiving Standard-of-Care and Initiating an Approved Therapy with Risk of Pneumonitis/ILD [astrazenecaclinicaltrials.com]
- 4. ichgcp.net [ichgcp.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Clinical Study D7680C00001]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663382#application-of-d7680c00001-findings-in-clinical-practice]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com